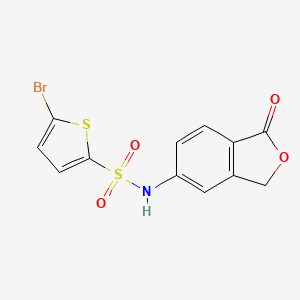
5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran and thiophene intermediates, followed by their coupling through sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which 5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes or receptors. The benzofuran and thiophene rings may facilitate binding to specific sites, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide
- Indole derivatives
- Benzofuran derivatives
Uniqueness
5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide is unique due to the presence of both benzofuran and thiophene rings, coupled with a sulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H8BrNO4S2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-bromo-N-(1-oxo-3H-2-benzofuran-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H8BrNO4S2/c13-10-3-4-11(19-10)20(16,17)14-8-1-2-9-7(5-8)6-18-12(9)15/h1-5,14H,6H2 |
InChI Key |
IHQWFBQKIIFWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Br)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13,14-dimethoxy-9-methyl-4-thia-1-azatetracyclo[8.8.0.02,7.011,16]octadeca-2(7),11,13,15-tetraene-6,8-dione](/img/structure/B11087661.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11087663.png)
![4'-(Chloromethyl)-5,5,6-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B11087670.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11087685.png)
![5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole](/img/structure/B11087692.png)
![2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde](/img/structure/B11087700.png)
![1-(4-Butoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B11087702.png)
![5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11087710.png)
![methyl 4-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11087712.png)
![3-(2-Chloro-5-nitrophenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B11087717.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3'-(4-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11087718.png)
![N-(4-chlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087723.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-[(phenylcarbonyl)amino]-1,3-thiazinane-6-carboxamide](/img/structure/B11087728.png)
![1-[2-(3-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11087735.png)
